molecular formula C21H18N4O4S3 B2418398 N-(3,4-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1021215-67-7

N-(3,4-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No. B2418398
CAS RN: 1021215-67-7
M. Wt: 486.58
InChI Key: WGPBITLAHGRMAV-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18N4O4S3 and its molecular weight is 486.58. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Applications

N-(3,4-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide has shown promise in the field of antimicrobial research. A study demonstrated that derivatives of this compound exhibited significant in vitro antimicrobial activity against various bacteria including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli, as well as fungal strains such as Candida albicans, Aspergillus flavus, and Aspergillus niger (El Azab & Abdel-Hafez, 2015).

Antitumor Activity

Research has also explored the antitumor potential of N-(3,4-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide derivatives. Several studies found that these compounds displayed potent anticancer activity. They were particularly effective against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma, showing growth inhibition and cytotoxicity (Hafez & El-Gazzar, 2017).

Neuroprotective Properties

There is evidence suggesting that derivatives of this compound may have neuroprotective properties. A study focused on the antiparkinsonian activity of these derivatives in mice. The research indicated that these compounds could be effective in treating Parkinson's disease, as they exhibited significant antiparkinsonian activity and also demonstrated neuroprotective properties by affecting various biochemical parameters in the brain (Azam, Alkskas, & Ahmed, 2009).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,4-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide involves the condensation of 3,4-dimethoxyaniline with 2-chloroacetyl chloride to form N-(3,4-dimethoxyphenyl)-2-chloroacetamide. This intermediate is then reacted with sodium thiomalate to form N-(3,4-dimethoxyphenyl)-2-((methylthio)thio)acetamide. The final compound is obtained by reacting N-(3,4-dimethoxyphenyl)-2-((methylthio)thio)acetamide with 7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-5-thiol in the presence of triethylamine and acetic anhydride.", "Starting Materials": [ "3,4-dimethoxyaniline", "2-chloroacetyl chloride", "sodium thiomalate", "7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-5-thiol", "triethylamine", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxyaniline with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form N-(3,4-dimethoxyphenyl)-2-chloroacetamide.", "Step 2: Reaction of N-(3,4-dimethoxyphenyl)-2-chloroacetamide with sodium thiomalate to form N-(3,4-dimethoxyphenyl)-2-((methylthio)thio)acetamide.", "Step 3: Reaction of N-(3,4-dimethoxyphenyl)-2-((methylthio)thio)acetamide with 7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-5-thiol in the presence of triethylamine and acetic anhydride to form N-(3,4-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide." ] }

CAS RN

1021215-67-7

Product Name

N-(3,4-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Molecular Formula

C21H18N4O4S3

Molecular Weight

486.58

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H18N4O4S3/c1-28-14-9-8-12(10-15(14)29-2)22-16(26)11-31-20-23-18-17(19(27)24-20)32-21(30)25(18)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,22,26)(H,23,24,27)

InChI Key

WGPBITLAHGRMAV-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4)OC

solubility

not available

Origin of Product

United States

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